molecular formula C11H11BrO5 B2970130 (2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid CAS No. 678549-66-1

(2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid

Cat. No.: B2970130
CAS No.: 678549-66-1
M. Wt: 303.108
InChI Key: VHXPOMCAVDRYDS-UHFFFAOYSA-N
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Description

(2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid: is a chemical compound with the molecular formula C11H11BrO5 and a molecular weight of 303.11 g/mol . This compound is characterized by the presence of a bromine atom, an ethoxy group, a formyl group, and a phenoxyacetic acid moiety. It is used primarily as a research chemical and building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid typically involves the bromination of a suitable phenol derivative followed by formylation and subsequent etherification. The reaction conditions often require the use of bromine or a brominating agent, a formylating agent such as paraformaldehyde, and an ethylating agent like ethyl iodide.

Industrial Production Methods: it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: (2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid is unique due to the presence of both an ethoxy group and a formyl group on the phenoxyacetic acid backbone.

Properties

IUPAC Name

2-(2-bromo-6-ethoxy-4-formylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO5/c1-2-16-9-4-7(5-13)3-8(12)11(9)17-6-10(14)15/h3-5H,2,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXPOMCAVDRYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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